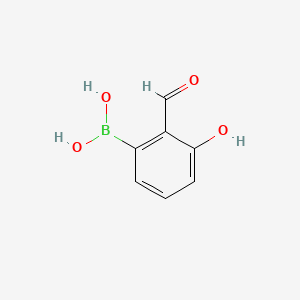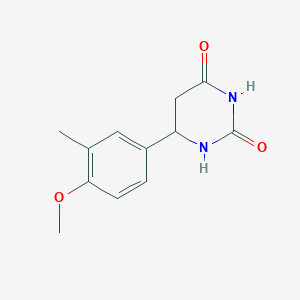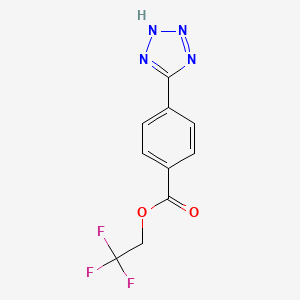
3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate is an organic compound with the molecular formula C13H18O3 It is a derivative of propanoic acid and features both hydroxy and phenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate can be achieved through several steps:
Starting Materials: The synthesis begins with the reaction of benzyl alcohol with isobutyric acid to form 3-hydroxy-2,2-dimethylpropyl benzyl ether.
Esterification: The benzyl ether is then esterified with phenylpropanoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Forms 3-oxo-2,2-dimethylpropyl 3-phenylpropanoate.
Reduction: Yields 3-hydroxy-2,2-dimethylpropyl 3-phenylpropanol.
Substitution: Produces various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
Uniqueness
Its structure allows for versatile modifications, making it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
652161-31-4 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(3-hydroxy-2,2-dimethylpropyl) 3-phenylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,10-15)11-17-13(16)9-8-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 |
Clé InChI |
GKPUTMQULCFTLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)COC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)

![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)

![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)

![zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrachloride](/img/structure/B12517211.png)




